CB1 Receptor Binding Affinity: THJ-2201 vs. JWH-018 vs. Δ9-THC
THJ-2201 demonstrates a CB1 receptor binding affinity (Ki) of 1.34 nM, which is 6.7-fold higher (i.e., more potent binding) than that of JWH-018 (Ki = 9.0 nM) and more than 16-fold higher than that of Δ9-THC (Ki ≈ 22-30 nM) [1][2]. THJ-018 exhibits an intermediate affinity with a CB1 Ki of 5.84 nM, representing a 1.5-fold improvement over JWH-018 [3].
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | THJ-2201: Ki = 1.34 nM; THJ-018: Ki = 5.84 nM |
| Comparator Or Baseline | JWH-018: Ki = 9.0 nM; Δ9-THC: Ki ≈ 22-30 nM |
| Quantified Difference | THJ-2201: 6.7× more potent than JWH-018; >16× more potent than Δ9-THC. THJ-018: 1.5× more potent than JWH-018 |
| Conditions | Radioligand competition binding assays using membrane preparations from cells expressing human CB1 receptors |
Why This Matters
Higher CB1 affinity directly correlates with in vivo potency and is a critical parameter for forensic toxicology case interpretation, reference standard selection, and understanding abuse liability.
- [1] THJ-2201 - Wikipedia. Accessed April 2026. THJ-2201 acts as a full agonist with a binding affinity of 1.34 nM at CB1 and 1.32 nM at CB2 receptors. View Source
- [2] Gatch MB, Forster MJ. Δ9-Tetrahydrocannabinol-like effects of novel synthetic cannabinoids in mice and rats. Psychopharmacology (Berl). 2016;233(10):1901-10. doi:10.1007/s00213-016-4237-6. View Source
- [3] THJ-018 - Wikipedia. Accessed April 2026. THJ-018 acts as a full agonist with a binding affinity of 5.84 nM at CB1 and 4.57 nM at CB2 receptors. View Source
